Rosarin

Catalog No.
S541817
CAS No.
84954-93-8
M.F
C20H28O10
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosarin

CAS Number

84954-93-8

Product Name

Rosarin

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol

Molecular Formula

C20H28O10

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C20H28O10/c21-9-12-14(22)17(25)20(29-12)28-10-13-15(23)16(24)18(26)19(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1

InChI Key

IEBFEMIXXHIISM-YZOUKVLTSA-N

SMILES

O[C@H]([C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@H](CO)O1)O)O)O2)O)O)[C@@H]2OC/C=C/C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Rosarin;

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Rosarin is 428.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of O-acyl carbohydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antioxidant Properties

    Some in vitro studies suggest that Rosarin possesses antioxidant properties. These studies have shown that Rosarin can scavenge free radicals, which are molecules that can damage cells and contribute to various health conditions []. However, further research is needed to confirm these findings and understand the potential implications for human health.

  • Neuroprotective Effects

    Limited pre-clinical studies suggest that Rosarin might have neuroprotective effects. For instance, one study observed that Rosarin administration improved memory function in mice with induced amnesia []. However, more research is required to understand the mechanisms behind these potential effects and their relevance to human neurological conditions.

  • Metabolic Regulation

    In vitro and animal studies have shown that Rosarin may play a role in glucose metabolism []. These studies suggest Rosarin might improve insulin sensitivity and potentially influence blood sugar regulation. However, human trials are needed to determine the effectiveness and safety of Rosarin for managing blood sugar levels.

Rosarin is a natural compound classified as a cinnamyl alcohol glycoside, primarily isolated from the plant Rhodiola rosea, commonly known as golden root or roseroot. It is characterized by its unique glycosidic structure, which contributes to its various biological activities. The compound is recognized for its potential neuroprotective properties and is often studied for its role in enhancing mental performance and reducing fatigue .

Typical of glycosides. As a glycoside, it can be hydrolyzed by acids or enzymes, resulting in the release of the aglycone (cinnamyl alcohol) and sugars. This hydrolysis can occur under acidic conditions or through enzymatic action in biological systems. Additionally, Rosarin can participate in oxidation reactions, leading to the formation of various derivatives that may exhibit different biological activities .

Rosarin has demonstrated multiple biological activities, which include:

  • Neuroprotective Effects: Studies indicate that Rosarin may enhance cognitive function and protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease research.
  • Anti-inflammatory Properties: The compound exhibits immune regulatory activities, potentially reducing inflammation in various conditions .
  • Fatigue Reduction: Clinical studies suggest that Rosarin may improve exercise endurance and alleviate fatigue, contributing to enhanced physical performance .

The synthesis of Rosarin can be achieved through several methods:

  • Natural Extraction: Primarily obtained from Rhodiola rosea, where it is extracted using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where cinnamyl alcohol is reacted with appropriate sugar moieties under controlled conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce Rosarin from precursor compounds, leveraging specific enzymes for glycosylation .

Rosarin has several applications across different fields:

  • Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is being explored as a potential therapeutic agent for cognitive disorders and inflammatory diseases.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing mental performance and physical endurance.
  • Cosmetics: Investigated for its antioxidant properties, making it a candidate for skincare formulations aimed at reducing oxidative stress on skin cells .

Several compounds share structural or functional similarities with Rosarin. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
SalidrosidePhenylpropanoid glycosideNeuroprotective, anti-fatigueHigher potency in stress resilience
RhodiolosideGlycosideAntioxidant, anti-inflammatoryDerived from different plant species
Cinnamyl AlcoholAlcoholAntimicrobial, antioxidantNon-glycosidic structure

Rosarin stands out due to its specific combination of neuroprotective and immune-regulatory activities, which are less pronounced in some of its counterparts. Its extraction from Rhodiola rosea also adds to its unique profile as a natural product with diverse health benefits .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

428.16824709 g/mol

Monoisotopic Mass

428.16824709 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQA54L0KFI

Wikipedia

Rosarin
Deoxygedunin

Dates

Modify: 2023-08-15
1: Fukuzumi S, Ohkubo K, Ishida M, Preihs C, Chen B, Borden WT, Kim D, Sessler JL. Formation of Ground State Triplet Diradicals from Annulated Rosarin Derivatives by Triprotonation. J Am Chem Soc. 2015 Aug 12;137(31):9780-3. doi: 10.1021/jacs.5b05309. Epub 2015 Jul 29. PubMed PMID: 26203891.
2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.
3: Setsune J, Toda M, Yoshida T, Imamura K, Watanabe K. The synthesis and dynamic structures of multinuclear complexes of large porphyrinoids expanded by phenylene and thienylene spacers. Chemistry. 2015 Sep 1;21(36):12715-27. doi: 10.1002/chem.201501570. Epub 2015 Jul 21. PubMed PMID: 26216524.
4: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.
5: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.
6: Lee Y, Jung JC, Jang S, Kim J, Ali Z, Khan IA, Oh S. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evid Based Complement Alternat Med. 2013;2013:514049. doi: 10.1155/2013/514049. Epub 2013 Apr 16. PubMed PMID: 23690847; PubMed Central PMCID: PMC3652169.
7: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.
8: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.
9: Ishida M, Kim SJ, Preihs C, Ohkubo K, Lim JM, Lee BS, Park JS, Lynch VM, Roznyatovskiy VV, Sarma T, Panda PK, Lee CH, Fukuzumi S, Kim D, Sessler JL. Protonation-coupled redox reactions in planar antiaromatic meso-pentafluorophenyl-substituted o-phenylene-bridged annulated rosarins. Nat Chem. 2013 Jan;5(1):15-20. doi: 10.1038/nchem.1501. Epub 2012 Dec 9. PubMed PMID: 23247172.
10: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.
11: Ke XS, Kim T, Brewster JT 2nd, Lynch VM, Kim D, Sessler JL. Expanded Rosarin: A Versatile Fullerene (C(60)) Receptor. J Am Chem Soc. 2017 Apr 5;139(13):4627-4630. doi: 10.1021/jacs.7b00735. Epub 2017 Mar 24. PubMed PMID: 28318261.
12: Booker A, Zhai L, Gkouva C, Li S, Heinrich M. From Traditional Resource to Global Commodities:-A Comparison of Rhodiola Species Using NMR Spectroscopy-Metabolomics and HPTLC. Front Pharmacol. 2016 Aug 29;7:254. doi: 10.3389/fphar.2016.00254. eCollection 2016. PubMed PMID: 27621703; PubMed Central PMCID: PMC5002433.
13: Tomassini L, Gao J, Foddai S, Serafini M, Ventrone A, Nicoletti M. Iridoid glucosides from Viburnum chinshanense. Nat Prod Res. 2006 Jul 10;20(8):697-700. PubMed PMID: 16753900.
14: Marchev AS, Dimitrova P, Koycheva IK, Georgiev MI. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food Chem Toxicol. 2017 Oct;108(Pt B):419-428. doi: 10.1016/j.fct.2017.02.009. Epub 2017 Feb 8. PubMed PMID: 28189478.
15: Huang SC, Lee FT, Kuo TY, Yang JH, Chien CT. Attenuation of long-term Rhodiola rosea supplementation on exhaustive swimming-evoked oxidative stress in the rat. Chin J Physiol. 2009 Oct 31;52(5):316-24. PubMed PMID: 20034236.
16: Comte G, Chulia AJ, Vercauteren J, Allais DP. Phenylpropane glycosides from Juniperus phoenicea. Planta Med. 1996 Feb;62(1):88-9. PubMed PMID: 17252422.
17: Kucinskaite A, Pobłocka-Olech L, Krauze-Baranowska M, Sznitowska M, Savickas A, Briedis V. Evaluation of biologically active compounds in roots and rhizomes of Rhodiola rosea L. cultivated in Lithuania. Medicina (Kaunas). 2007;43(6):487-94. PubMed PMID: 17637521.
18: Rosarin FS, Arulmozhi V, Nagarajan S, Mirunalini S. Antiproliferative effect of silver nanoparticles synthesized using amla on Hep2 cell line. Asian Pac J Trop Med. 2013 Jan;6(1):1-10. doi: 10.1016/S1995-7645(12)60193-X. PubMed PMID: 23317879.
19: Ganzera M, Yayla Y, Khan IA. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):465-7. PubMed PMID: 11310675.
20: Akgul Y, Ferreira D, Abourashed EA, Khan IA. Lotaustralin from Rhodiola rosea roots. Fitoterapia. 2004 Sep;75(6):612-4. PubMed PMID: 15351122.

Explore Compound Types